4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,4-difluoroaniline under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The imine linkage and phenolic hydroxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol can be compared with other similar compounds such as:
4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol: This compound has similar structural features but with different substituents, leading to variations in chemical reactivity and biological activity.
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: The presence of methyl groups instead of fluorine atoms results in different electronic and steric effects, influencing its properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall behavior in various contexts.
Properties
IUPAC Name |
4-chloro-2-[(3,4-difluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-7,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOKYHINXKXHKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Cl)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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